Anagyrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anagyrine is a natural product found in Thermopsis chinensis, Maackia tashiroi, and other organisms with data available.

Aplicaciones Científicas De Investigación

Pharmacological Effects

Anagyrine has been studied for its interaction with nicotinic acetylcholine receptors (nAChR). Research indicates that this compound acts as a potent desensitizer of nAChR, influencing both peripheral and central nervous systems. In a study involving SH-SY5Y cells and TE-671 cells, this compound demonstrated partial agonist activity with effective concentrations (EC50) of 4.2 μM and 231 μM, respectively. Its desensitization effects were also quantified, with DC50 values of 6.9 μM and 139 μM in the respective cell lines .

Teratogenicity and Toxicokinetics

The primary application of this compound is in understanding its role in teratogenic conditions such as crooked calf syndrome in cattle. This syndrome results from maternal ingestion of lupine plants containing this compound during critical periods of gestation. Studies have shown that serum concentrations of this compound correlate with the risk of congenital defects in calves .

Toxicokinetics in Livestock

Research on Holstein steers demonstrated that the elimination half-life of this compound varies among cattle breeds, suggesting breed-specific susceptibility to its teratogenic effects. The study found that Holsteins eliminated this compound faster than beef breeds, indicating a potentially lower risk of crooked calf disease .

Biomarker Potential

Given its association with teratogenicity, this compound has been proposed as a biomarker for assessing the risk of congenital defects in livestock exposed to lupine alkaloids. The concentration of this compound in serum can provide insights into the likelihood of developing crooked calf syndrome, making it a valuable tool for veterinary diagnostics .

Case Studies and Research Findings

Several case studies have highlighted the implications of this compound exposure:

- Case Study 1 : A study evaluated the serum concentrations of this compound in pregnant cattle and found significant differences based on body condition, which influenced the alkaloid's disposition and potential toxicity .

- Case Study 2 : Another research focused on the toxicokinetics of this compound in Holstein steers, revealing that serum levels peaked shortly after ingestion and were influenced by dietary factors .

- Case Study 3 : Observations from field studies indicated that even brief exposure to lupine could lead to mild to moderate birth defects, emphasizing the need for careful monitoring of grazing practices during critical gestational periods .

Summary Table: Key Research Findings on this compound

Propiedades

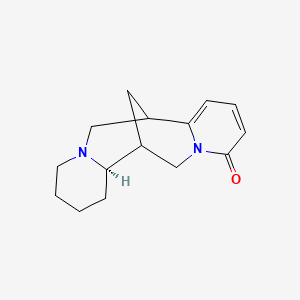

Fórmula molecular |

C15H20N2O |

|---|---|

Peso molecular |

244.33 g/mol |

Nombre IUPAC |

(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12?,13-/m1/s1 |

Clave InChI |

FQEQMASDZFXSJI-WXRRBKDZSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

SMILES isomérico |

C1CCN2CC3CC([C@H]2C1)CN4C3=CC=CC4=O |

SMILES canónico |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

Sinónimos |

anagyrine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.